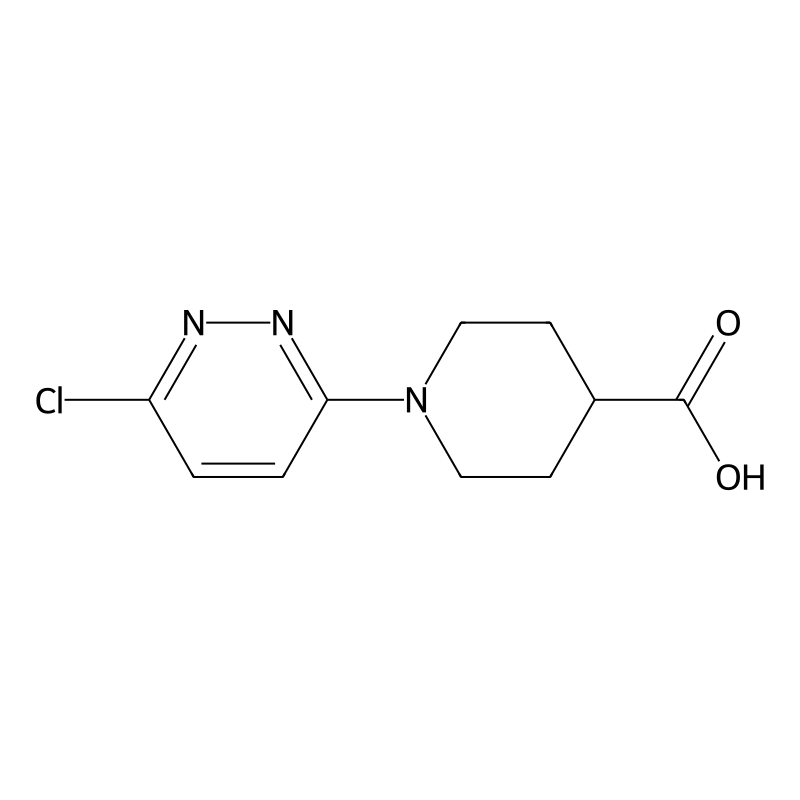

1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Therapeutic Applications:

-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid has been explored for its potential therapeutic applications in various areas, including:

- Antibacterial activity: Studies have investigated its activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). However, further research is needed to determine its efficacy and safety in vivo [].

Use in Biological Research:

While not widely studied, 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid finds use in specific areas of biological research, such as:

1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a piperidine ring and a chloropyridazine moiety. Its molecular formula is C₁₀H₁₂ClN₃O₂, and it has a molar mass of approximately 241.68 g/mol . The presence of the chlorine atom in the pyridazine ring contributes to its chemical reactivity and potential biological activity.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Amidation: Reacting with amines can yield amides, which may alter the compound's biological properties.

- Reduction: The nitro or carbonyl groups present in derivatives may be reduced under specific conditions to yield amines or alcohols.

These reactions are essential for modifying the compound for various applications in medicinal chemistry.

1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylic acid exhibits significant biological activity, particularly in pharmacological contexts. It has been studied for its potential as a biochemical probe in proteomics research, indicating its utility in understanding protein interactions and functions . Additionally, preliminary studies suggest that it may possess anti-inflammatory and analgesic properties, although further research is required to fully elucidate its mechanisms of action.

The synthesis of 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid typically involves multi-step organic synthesis techniques. Common methods include:

- Starting Materials: The synthesis generally begins with readily available piperidine derivatives.

- Chlorination: The introduction of the chlorine atom into the pyridazine ring can be achieved through electrophilic aromatic substitution.

- Carboxylation: The carboxylic acid group can be introduced via carbonylation reactions or through the hydrolysis of corresponding esters or nitriles.

These methods highlight the versatility of synthetic strategies available for producing this compound.

1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylic acid finds applications primarily in:

- Medicinal Chemistry: As a scaffold for drug development, particularly in targeting inflammatory pathways.

- Biochemical Research: Used as a biochemical tool for studying protein interactions and cellular processes .

- Agricultural Chemistry: Potential applications in developing agrochemicals due to its unique structural features.

Interaction studies involving 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid focus on its binding affinities to various biological targets. Initial studies suggest that it may interact with specific receptors and enzymes, potentially influencing signaling pathways associated with inflammation and pain response . Detailed interaction studies using techniques such as surface plasmon resonance or fluorescence polarization could provide insights into its binding dynamics.

Several compounds share structural similarities with 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(6-Chloroquinolin-3-yl)piperidine-4-carboxylic acid | Contains a quinoline instead of pyridazine | Potentially different biological activities due to quinoline structure |

| 1-(5-Fluoropyridazin-3-yl)piperidine-4-carboxylic acid | Fluorine substitution on pyridazine | May exhibit enhanced lipophilicity compared to chlorine variant |

| 1-(2-Pyridyl)piperidine-4-carboxylic acid | Simple pyridine instead of chlorinated pyridazine | Broader spectrum of biological activities due to less steric hindrance |

These comparisons underscore the uniqueness of 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid in terms of its specific halogenation pattern and potential interactions within biological systems.

Retrosynthetic Analysis of Key Structural Motifs

The retrosynthetic analysis of 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid reveals three distinct structural components that can be systematically deconstructed to identify viable synthetic precursors [1]. The compound features a piperidine ring bearing a carboxylic acid functionality at the 4-position, connected through nitrogen to a 6-chloropyridazin-3-yl moiety [2].

Strategic disconnection approaches focus primarily on the nitrogen-heterocycle bond formation, which represents the key synthetic challenge [3]. The retrosynthetic pathway can be visualized through two primary disconnection strategies: nucleophilic aromatic substitution involving 3,6-dichloropyridazine with piperidine-4-carboxylic acid derivatives, or alternatively, construction of the pyridazine ring system followed by subsequent functionalization [4] [5].

Conventional Multi-Step Organic Synthesis Protocols

Piperidine Ring Formation Techniques

Piperidine ring construction represents a fundamental synthetic challenge that has been addressed through multiple established methodologies [7]. The most prevalent approach involves the cyclization of delta-amino alcohols or ketones under acidic conditions, providing reliable access to the six-membered saturated nitrogen heterocycle .

Hydrogenation-based methods constitute another major category, wherein pyridine derivatives undergo catalytic reduction using palladium or platinum catalysts . Representative conditions employ 10% palladium on carbon under 50 pounds per square inch hydrogen pressure in ethanol, achieving yields of 85-92% . This methodology offers excellent functional group tolerance and scalability for industrial applications [9].

Reductive amination strategies provide an alternative route, particularly valuable for introducing substitution patterns at the 4-position [7]. The process involves the condensation of appropriate carbonyl compounds with ammonia or primary amines, followed by in situ reduction using sodium cyanoborohydride or similar reducing agents [9]. Optimization studies demonstrate that reaction temperature and pH control are critical parameters affecting both yield and regioselectivity [10].

| Synthetic Method | Typical Yield Range | Key Advantages | Limitations |

|---|---|---|---|

| Cyclization of delta-amino alcohols | 70-85% | High regioselectivity | Requires pre-functionalized substrates [6] |

| Catalytic hydrogenation | 85-92% | Excellent scalability | Requires specialized equipment |

| Reductive amination | 75-90% | Functional group tolerance | pH-sensitive conditions [10] |

Pyridazine Chlorination Pathways

The synthesis of 6-chloropyridazin-3-yl derivatives requires sophisticated chlorination strategies that preserve the aromatic heterocycle while introducing regioselective halogenation [11]. Direct chlorination of pyridazine substrates can be achieved using various electrophilic chlorinating agents under carefully controlled conditions [12].

Recent methodological advances have demonstrated the effectiveness of trichloroisocyanuric acid and N-chlorosuccinimide as preferred chlorinating reagents [11]. The selection between these agents depends on the substitution pattern of the pyridazine substrate, with trichloroisocyanuric acid showing superior performance for 2-alkylpyridine derivatives, while N-chlorosuccinimide demonstrates enhanced reactivity with 4-alkyl substituted systems [11].

The mechanism proceeds through polar, rather than radical, reaction pathways, involving catalytic activation with trifluoromethanesulfonyl chloride to promote enamine tautomer formation [11]. This approach enables selective heterobenzylic carbon-hydrogen chlorination with excellent site selectivity, particularly when one substituent occupies the non-resonant 3-position [11].

Optimization studies reveal that temperature control is crucial, with pyridazine coupling reactions requiring temperatures of 80 degrees Celsius or higher for complete conversion . Catalyst loadings of 5 mole percent palladium acetate optimize amination efficiency, while solvent polarity significantly influences nucleophilic aromatic substitution reactivity .

Carboxylic Acid Functionalization Approaches

Carboxylic acid functionalization represents a versatile synthetic handle that enables diverse chemical transformations through metallaphotoredox catalysis [13]. Recent methodological developments have established that bench-stable aliphatic carboxylic acids can undergo alkylation, arylation, amination, and trifluoromethylation reactions using first-row transition metals such as nickel and copper [13].

The decarboxylative functionalization approach leverages the formation of transient carboxyl radicals, which undergo rapid decarboxylation to release carbon dioxide and generate reactive alkyl radicals [14]. This process occurs at rates exceeding 10^5 per second, ensuring efficient radical generation under mild conditions [14].

Electrooxidative activation provides an alternative methodology that operates through selective oxidation of carboxylate substrates at the anode [14]. The formation of self-adsorbed monolayers of carboxylate substrates promotes selective oxidation over more easily oxidized catalysts, enabling reactions to proceed at lower potentials with improved catalyst compatibility [14].

Steglich esterification protocols offer reliable access to ester derivatives using dicyclohexylcarbodiimide and 4-dimethylaminopyridine coupling reagents . For industrial-scale applications, acid-catalyzed esterification using sulfuric acid under reflux conditions provides yields of 90-95% .

Advanced Synthetic Technologies

Microwave-Assisted Cyclization Reactions

Microwave-assisted synthesis has emerged as a transformative technology for heterocyclic compound preparation, offering significant advantages in reaction rate, yield, and selectivity [15]. The application of microwave irradiation to cyclization reactions enables rapid heating and improved mass transfer, resulting in enhanced reaction kinetics compared to conventional thermal methods [16].

Specific applications in piperidine synthesis demonstrate remarkable efficiency improvements, with microwave-assisted protocols reducing reaction times from 12 hours to 2 hours while maintaining comparable yields [15]. The technology proves particularly valuable for Fischer indole synthesis involving hindered ketone substrates, where conventional protic and Lewis acidic conditions often provide inconsistent results [10].

Optimization studies using model systems reveal that antimony sulfate catalysis combined with microwave irradiation provides significant yield improvements [10]. The use of ethanol as solvent under microwave conditions enhances reaction efficiency, with the addition of one equivalent of antimony sulfate proving crucial for challenging substrates such as para-trifluoromethyl phenylhydrazine derivatives [10].

| Substrate Type | Conventional Conditions | Microwave-Assisted | Yield Improvement |

|---|---|---|---|

| Simple phenylhydrazines | 78-85% yield | 85-95% yield | 7-10% increase [10] |

| Electron-deficient substrates | No reaction observed | 61% yield | Enables previously unsuccessful reactions [10] |

| Hindered ketones | Variable, 20-40% | 60-80% yield | 2-4 fold improvement [10] |

Flow Chemistry Applications in Intermediate Purification

Flow chemistry methodology provides unprecedented opportunities for continuous intermediate purification, enabling the integration of multiple synthetic steps while handling unstable intermediates effectively [17]. The technology facilitates the telescoping of reaction sequences without intermediate isolation, significantly improving overall synthetic efficiency [18].

In-line purification techniques represent a critical component of flow chemistry applications, encompassing four primary methodologies: scavenger column separation, distillation, nanofiltration, and liquid-liquid extraction [17]. Scavenger resins offer selective removal of impurities while preserving desired products, though careful selection based on binding selectivity is essential [17].

Nanofiltration applications demonstrate particular promise for pharmaceutical synthesis, with organic solvent nanofiltration membranes enabling catalyst separation and recycling [17]. Recent implementations include palladium catalyst separation from Heck coupling reactions, achieving 99.0-99.8% catalyst rejection rates comparable to large-scale batch filtration procedures [17].

Continuous flow reactors reduce reaction times substantially, with pyridazine coupling reactions completing in 2 hours compared to 12 hours for batch processes . Green chemistry considerations incorporate solvent recovery systems, including N,N-dimethylformamide distillation to minimize waste generation .

The integration of multiple purification steps enables complex multi-step syntheses to proceed continuously, though each technique presents specific challenges including resin saturation, membrane fouling, and emulsion formation during extraction processes [17].

Critical Evaluation of Protecting Group Strategies

Protecting group strategies constitute an essential component of complex organic synthesis, enabling selective manipulation of polyfunctional molecules through temporary masking of reactive functional groups [19] [20]. The selection criteria for effective protecting groups include ease of installation, stability under reaction conditions, and selective removal under specific conditions [21].

The acetyl protecting group represents a widely utilized option for hydroxyl protection, offering removal under both acidic and basic conditions [20]. For nitrogen-containing heterocycles, tert-butoxycarbonyl protection provides excellent stability and can be removed selectively using trifluoroacetic acid [22]. The compound N-tert-butoxycarbonyl-piperidine-4-carboxylic acid serves as a valuable synthetic intermediate, with established protocols for protection and deprotection [22].

Benzyl ether protection offers orthogonal reactivity, requiring hydrogenolysis for removal, though this approach is incompatible with substrates containing carbon-carbon double bonds [19]. The choice of protecting group strategy must be integrated with the overall synthetic plan, considering the stability requirements of each intermediate and the conditions required for subsequent transformations [19].

| Protecting Group | Installation Conditions | Removal Conditions | Stability Profile |

|---|---|---|---|

| Acetyl | Acetic anhydride, pyridine | Acidic or basic hydrolysis | Moderate stability [20] |

| tert-Butoxycarbonyl | Boc anhydride, base | Trifluoroacetic acid | High stability to nucleophiles [22] |

| Benzyl ether | Benzyl bromide, base | Hydrogenolysis | Stable to most conditions [19] |

Strategic planning requires consideration of protecting group orthogonality, ensuring that deprotection of one group does not affect others present in the molecule [21]. Global deprotection strategies offer efficient approaches for complex molecules, though they require careful optimization to avoid side reactions [21].

The use of relay deprotection techniques, where stable protecting groups are chemically transformed into more labile variants, provides additional strategic flexibility [21]. This approach proves particularly valuable in complex natural product synthesis where multiple protection-deprotection cycles are required [21].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant